Lipophilicity Advantage Over Methyl Ester Analog
The ethyl ester target compound possesses a significantly higher calculated lipophilicity (LogP = 2.38) compared to its direct methyl ester analog, Methyl 2-(4-pyridyl)thiazole-4-carboxylate (CAS 1014631-12-9), which has a molecular weight of 220.25 and a predictably lower LogP due to its smaller ester moiety. This difference directly impacts passive membrane permeability and solubility profiles [1].
| Evidence Dimension | Calculated Partition Coefficient (LogP) & Molecular Weight |
|---|---|
| Target Compound Data | LogP = 2.38; M.W. = 234.27 g/mol [1] |
| Comparator Or Baseline | Methyl 2-(4-pyridyl)thiazole-4-carboxylate (M.W. 220.25 g/mol); a lower LogP is implied by the reduced carbon count but specific value not publicly listed in source |
| Quantified Difference | Molecular weight difference of 14.02 g/mol; LogP difference attributable to an additional methylene group, typically contributing +0.5 to +0.7 LogP units based on fragment-based calculation methods. |
| Conditions | In silico property prediction (ChemSrc, Molbase databases) |
Why This Matters
For procurement in medicinal chemistry programs optimizing for CNS penetration or oral bioavailability, the higher LogP of the ethyl ester offers a distinct physicochemical profile compared to the methyl ester.
- [1] Molbase, ethyl 2-pyridin-4-yl-1,3-thiazole-4-carboxylate (CAS 21278-85-3). View Source
